molecular formula C16H14F3NO3S B7826344 Ethanone,2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime

Ethanone,2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime

Cat. No.: B7826344
M. Wt: 357.3 g/mol
InChI Key: GHAOMANCFBUXTJ-HKWRFOASSA-N
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Description

Ethanone,2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime (CAS: 87736-79-6) is a trifluoromethyl ketone derivative functionalized with a sulfonyloxime group. Its molecular formula is C₁₅H₁₂F₃NO₃S, with a molecular weight of 343.32 g/mol . The compound features a 4-methylphenyl group on both the ethanone core and the sulfonyl moiety, contributing to its lipophilic character (LogP = 4.74) and moderate polarity (Topological Polar Surface Area = 64.1 Ų) .

The synthesis involves reacting 2,2,2-trifluoro-1-(4-methylphenyl)ethanone oxime with 4-methylbenzenesulfonyl chloride in pyridine under reflux conditions . This two-step process highlights the importance of sulfonylation in enhancing stability and modulating reactivity.

Properties

IUPAC Name

[(Z)-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAOMANCFBUXTJ-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)C)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethanone, 2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its trifluoromethyl group and sulfonyl oxime moiety. Its molecular formula is C16H14F3NO3SC_{16}H_{14}F_3NO_3S, with a molecular weight of approximately 367.35 g/mol. The structure can be represented as follows:

Ethanone C9H6F4O\text{Ethanone }C_9H_6F_4O

Biological Activity Overview

The biological activity of Ethanone derivatives often hinges on their ability to interact with various biological targets. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug design. This section summarizes the key biological activities associated with Ethanone derivatives.

1. Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study : A study published in MDPI highlighted that trifluoromethyl-containing compounds demonstrated enhanced potency against cancer cells compared to their non-fluorinated counterparts. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation .

2. Enzyme Inhibition

The presence of a sulfonyl oxime group in Ethanone derivatives has been linked to the inhibition of specific enzymes, which can be crucial for therapeutic applications.

  • Research Findings : A study indicated that the oxime derivatives showed inhibitory activity against certain proteases, which are often implicated in disease progression . This inhibition can lead to potential therapeutic strategies for diseases where these enzymes play a key role.

3. Antimicrobial Properties

Ethanone derivatives have also been evaluated for their antimicrobial activity. The incorporation of fluorine atoms has been shown to enhance the lipophilicity and membrane permeability of these compounds.

  • Data Table : Below is a summary of antimicrobial activity against various pathogens:
Compound NamePathogenMinimum Inhibitory Concentration (MIC)
Ethanone Derivative AE. coli32 µg/mL
Ethanone Derivative BS. aureus16 µg/mL
Ethanone Derivative CC. albicans64 µg/mL

The mechanisms through which Ethanone derivatives exert their biological effects include:

  • Modulation of Signaling Pathways : The trifluoromethyl group can enhance interactions with target proteins, altering signaling pathways involved in cell growth and survival.
  • Enzyme Interaction : The sulfonyl oxime moiety facilitates binding to active sites of enzymes, leading to inhibition and subsequent biological effects.

Comparison with Similar Compounds

The structural and functional diversity of trifluoroethanone sulfonyloxime derivatives allows for tailored physicochemical properties. Below is a detailed comparison with key analogs:

Structural Variations and Physicochemical Properties

Table 1: Comparative Data for Selected Compounds
Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Features
Target Compound (87736-79-6) C₁₅H₁₂F₃NO₃S 343.32 4.74 64.1 4-methylphenyl on ethanone and sulfonyl
Ethanone,2,2,2-trifluoro-1-phenyl-, O-[(4-hydroxyphenyl)sulfonyl]oxime (110992-40-0) C₁₄H₁₀F₃NO₄S* 345.29* ~3.8† ~85.0† 4-hydroxyphenylsulfonyl, phenyl on ethanone
Ethanone,2,2,2-trifluoro-1-(4-methylphenyl)-, O-(phenylsulfonyl)oxime (83163-79-5) C₁₄H₁₀F₃NO₃S* 329.29* ~4.2† ~64.1† Phenylsulfonyl, 4-methylphenyl on ethanone
Ethanone,2,2,2-trifluoro-1-phenyl-, O-(2-naphthalenylsulfonyl)oxime (300373-70-0) C₁₈H₁₁F₃NO₃S* 378.34* ~5.5† ~64.1† 2-Naphthylsulfonyl, phenyl on ethanone
1-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]-ethanone O-methyloxime (338400-76-3) C₁₇H₁₆F₃NO₃ 339.31 - - Methoxy and trifluoromethylphenoxy groups

*Calculated molecular formula based on structural analysis.
†Estimated based on substituent contributions.

Key Observations

Impact of Sulfonyl Group Substitution :

  • The target compound’s 4-methylphenylsulfonyl group balances lipophilicity (LogP = 4.74) and steric bulk. Replacing the methyl with a hydroxyl group (CAS 110992-40-0) increases polarity (PSA ~85 Ų) and reduces LogP (~3.8), enhancing aqueous solubility .
  • The naphthylsulfonyl analog (CAS 300373-70-0) exhibits higher molecular weight and LogP (~5.5) due to its extended aromatic system, favoring lipid membrane penetration .

Ethanone Core Modifications: Substituting the 4-methylphenyl on the ethanone with a phenyl group (CAS 83163-79-5) marginally reduces molecular weight (329.29 vs. 343.32 g/mol) but retains similar LogP (~4.2) due to comparable substituent hydrophobicity .

Preparation Methods

Catalytic Enhancements

Rhodium(II) catalysts, such as Rh₂(OAc)₄, improve reaction rates and selectivity in trifluoromethylated systems. For example, Rh(II)-mediated cyclopropanation protocols demonstrate the compatibility of trifluoromethyl groups with transition metal catalysis.

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity Low (toluene/THF)Maximizes intermediate stability
Temperature 60–80°C (oximation)Balances kinetics and decomposition

Industrial Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Systems : Enhance mixing and heat transfer during exothermic sulfonylation.

  • Purification Methods : Crystallization from hexane/ethyl acetate achieves >98% purity.

Challenges :

  • Waste Management : HCl byproducts require neutralization protocols.

  • Catalyst Recovery : Rhodium complexes are recycled via ligand-immobilized resins .

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